![molecular formula C13H9ClOS B2387232 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde CAS No. 137736-07-3](/img/structure/B2387232.png)

4-[(4-Chlorophenyl)sulfanyl]benzaldehyde

Descripción general

Descripción

Molecular Structure Analysis

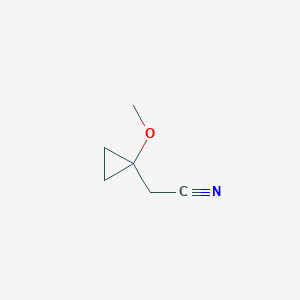

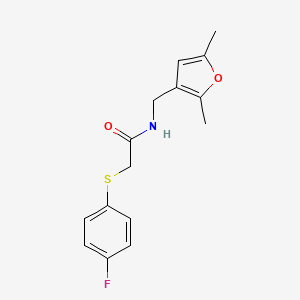

The molecular structure of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde can be represented by the SMILES notation:c1cc(ccc1C=O)Sc2ccc(cc2)Cl . This notation indicates that the compound consists of two phenyl rings, one of which is substituted with a chlorine atom and the other with an aldehyde group. The two rings are connected via a sulfur atom .

Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

4-[(4-Chlorophenyl)sulfanyl]benzaldehyde and its derivatives demonstrate significant structural and interactional properties. For instance, one derivative forms supramolecular helical chains in the crystal, stabilized by specific interactions, indicating potential applications in crystal engineering and design (Caracelli et al., 2018). Another derivative, featuring a chlorophenyl ring and a central propenone unit, exhibits distinct molecular orientations, suggesting possible implications in molecular geometry studies (Lei & Bai, 2009).

Nonlinear Optical Applications

Thiolated derivatives of this compound have been investigated for their nonlinear optical properties. Certain crystals demonstrate specific packing motifs and hydrogen-bonded chains, contributing to macroscopic second-order nonlinearity, pivotal for applications in photonics and telecommunication (Seo et al., 2012).

Oxidation and Chemical Reactivity

Studies have shown that this compound derivatives participate in various oxidation reactions. For example, the oxidation of methoxy substituted benzyl phenyl sulfides, related to this compound, has been used to differentiate between different types of oxidants, providing insights into the mechanisms of chemical reactions (Lai et al., 2002). Another study focused on the reactivity of rhodium-bound benzaldehyde thiosemicarbazones, unveiling the oxidation behavior of sulfur centers, which is fundamental for understanding and designing metal-organic frameworks and catalysis processes (Seth & Bhattacharya, 2011).

Synthesis and Characterization of Compounds

The synthesis and characterization of various derivatives of this compound have led to discovering compounds with unique properties. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been documented, offering potential applications in chemiluminescence and molecular probes (Watanabe et al., 2010). In another study, sulfur-containing aromatic polyimides were synthesized, showing high refractive indices and small birefringence, which are crucial for optical materials and electronic device applications (Tapaswi et al., 2015).

Mecanismo De Acción

Mode of Action

The compound interacts with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction can lead to inhibition or activation of the target enzymes or receptors, resulting in altered cellular signaling and function. For example, binding to a kinase might inhibit its activity, leading to reduced phosphorylation of downstream proteins .

Biochemical Pathways

4-[(4-Chlorophenyl)sulfanyl]benzaldehyde affects several biochemical pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are critical for cell survival and proliferation. Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIARHGLPZDXHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2387151.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2387155.png)

![2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2387157.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2387166.png)

![5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2387170.png)